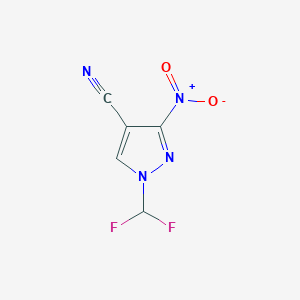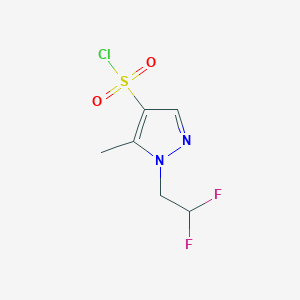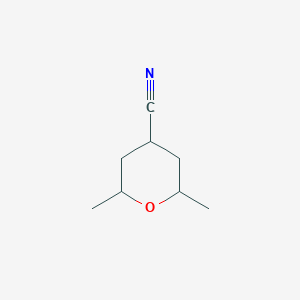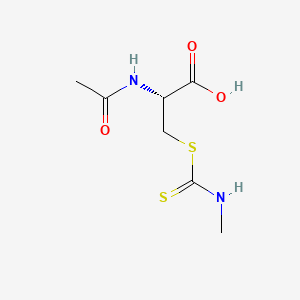![molecular formula C24H24N2O7 B11715557 2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] CAS No. 31255-14-8](/img/structure/B11715557.png)
2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[Oxibis(2,1-etanediyloxi-2,1-etanediyl)]bis[1H-isoindol-1,3(2H)-diona]: es un compuesto orgánico complejo conocido por su estructura y propiedades únicas. Este compuesto se caracteriza por la presencia de grupos isoindol-diona conectados a través de un enlace oxibis(etanediyloxi). Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,2'-[Oxibis(2,1-etanediyloxi-2,1-etanediyl)]bis[1H-isoindol-1,3(2H)-diona] normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación de los precursores de isoindol-diona.
Condiciones de reacción: Los precursores de isoindol-diona se hacen reaccionar con un derivado de dietilenglicol en condiciones controladas de temperatura y presión.
Catalizadores: Se pueden utilizar catalizadores como los ácidos de Lewis para facilitar la reacción.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener el compuesto deseado con alta pureza.
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo para garantizar la calidad y el rendimiento constantes. El uso de sistemas automatizados para monitorear y controlar los parámetros de la reacción es común para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2'-[Oxibis(2,1-etanediyloxi-2,1-etanediyl)]bis[1H-isoindol-1,3(2H)-diona] experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de mayor estado de oxidación.
Reducción: Las reacciones de reducción pueden convertir los grupos isoindol-diona en sus aminas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Halógenos, aminas, tioles.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de isoindol-diona con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
2,2'-[Oxibis(2,1-etanediyloxi-2,1-etanediyl)]bis[1H-isoindol-1,3(2H)-diona] tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su reactividad con las moléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 2,2'-[Oxibis(2,1-etanediyloxi-2,1-etanediyl)]bis[1H-isoindol-1,3(2H)-diona] implica su interacción con los objetivos moleculares a través de diversas vías:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, lo que lleva a cambios en su actividad.
Vías: Puede modular las vías de señalización involucradas en la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-propenoico, 2-metil-, éster 1,2-etanediílico bis(oxi-2,1-etanediílico): Conocido por su uso en la síntesis de polímeros.
Eteno, 1,1'-[oxibis(2,1-etanediyloxi)]bis-: Utilizado en la producción de varios intermediarios químicos.
Unicidad
2,2'-[Oxibis(2,1-etanediyloxi-2,1-etanediyl)]bis[1H-isoindol-1,3(2H)-diona] es único debido a su estructura específica, que imparte reactividad y estabilidad distintas. Su capacidad para experimentar diversas reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso para la investigación y los propósitos industriales.
Propiedades
Número CAS |
31255-14-8 |
|---|---|
Fórmula molecular |
C24H24N2O7 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O7/c27-21-17-5-1-2-6-18(17)22(28)25(21)9-11-31-13-15-33-16-14-32-12-10-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-8H,9-16H2 |
Clave InChI |
UYVARKZPBLYEIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B11715505.png)
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)

![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)

![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)

